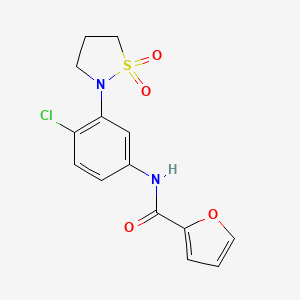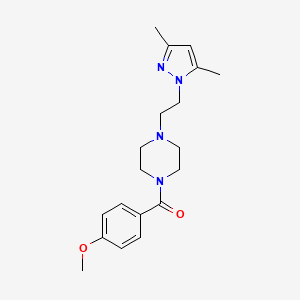
N-(2-(diméthylamino)-4,6-diméthylpyrimidin-5-yl)-2-phénoxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of pyrimidine, which is a basic aromatic ring structure found in many important biomolecules, such as nucleotides in DNA and RNA. The dimethylamino group and the phenoxy group attached to the pyrimidine ring suggest that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, contains a pyrimidine ring, a dimethylamino group, and a phenoxy group. These functional groups could influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The dimethylamino group could participate in acid-base reactions, while the aromatic pyrimidine and phenoxy groups could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar dimethylamino and phenoxy groups could increase its solubility in polar solvents .Mécanisme D'action
The mechanism of action of DMPPT is not fully understood, but studies have suggested that it interacts with specific proteins and enzymes in cells, leading to various biochemical and physiological effects. DMPPT has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism. Additionally, DMPPT has been shown to inhibit the activity of certain enzymes involved in inflammation, suggesting its potential as an anti-inflammatory agent.
Biochemical and Physiological Effects
DMPPT has been shown to have various biochemical and physiological effects in cells and organisms. In plants, DMPPT has been shown to enhance photosynthesis and increase chlorophyll content, leading to improved growth and yield. In animals, DMPPT has been shown to improve glucose uptake and utilization, leading to improved insulin sensitivity and glucose homeostasis. Additionally, DMPPT has been shown to have anti-inflammatory and neuroprotective effects in animal models of disease.
Avantages Et Limitations Des Expériences En Laboratoire
DMPPT has several advantages and limitations for lab experiments. Its unique chemical structure and properties make it a valuable tool for various experiments, including those involving genetic engineering and gene editing. However, DMPPT can be difficult to synthesize and purify, making it expensive and time-consuming to obtain in its pure form. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on DMPPT. One area of interest is its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, further research is needed to fully understand its mechanism of action and how it interacts with specific proteins and enzymes in cells. Finally, there is potential for DMPPT to be used as a tool in genetic engineering and gene editing, which could have significant implications for various fields, including agriculture and biotechnology.
Conclusion
In conclusion, N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2-phenoxypropanamide, or DMPPT, is a valuable chemical compound with potential applications in various fields. Its unique chemical structure and properties make it a valuable tool for scientific research, and its potential as a therapeutic agent and tool in genetic engineering and gene editing make it an area of interest for future research.
Méthodes De Synthèse
DMPPT is synthesized through a specific method that involves the reaction of 2-phenoxypropanoic acid with 2,4,6-trimethylpyrimidine-5-carboxylic acid, followed by the addition of dimethylamine. The resulting product is then purified through crystallization and recrystallization to obtain DMPPT in its pure form.
Applications De Recherche Scientifique
- PDMAEMA est un polymère hydrosoluble avec une charge positive. Il peut former des complexes électrostatiques avec des biomacromolécules anioniques comme l’ADN et l’ARN. Par conséquent, il est couramment utilisé pour la délivrance de gènes .
- Par exemple, des nanogels à base de PDMAEMA ont été chargés avec du chlorhydrate de pilocarpine pour la délivrance de médicaments oculaires .
- De plus, des nanogels thermosensibles et réticulés de PDMAEMA ont été explorés en tant que vecteurs de médicaments pour la chimiothérapie anticancéreuse, comme la délivrance de la doxorubicine .
- Ces polyplexes peuvent servir de véhicules pour la co-délivrance simultanée d’ADN et de médicaments .
- Ces micelles peuvent être chargées avec divers médicaments, y compris des antioxydants, des anti-inflammatoires et des agents anticancéreux comme la quercétine .
- Des évaluations initiales in vitro suggèrent leur potentiel en tant que systèmes de délivrance de médicaments .
Systèmes de délivrance de gènes
Systèmes de délivrance de médicaments
Formation de polyplexes
Nanovecteurs biomédicaux
Complexes de lanthanides
Applications en cellules végétales
Propriétés
IUPAC Name |
N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-11-15(12(2)19-17(18-11)21(4)5)20-16(22)13(3)23-14-9-7-6-8-10-14/h6-10,13H,1-5H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXIJHKJPFPIFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)C(C)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-di[(1H-benzo[d]imidazol-2-ylthio)methyl]quinoxalinediium-1,4-diolate](/img/structure/B2449523.png)
![2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]acetic acid](/img/structure/B2449524.png)

![N-[2-(2-cyanoethylsulfanyl)phenyl]-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide](/img/structure/B2449529.png)
![(E)-N-Cyclopropyl-4-(dimethylamino)-N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]but-2-enamide](/img/structure/B2449531.png)

![N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2449533.png)



![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2449537.png)


![3-[(2-Nitrophenyl)sulfonylamino]azetidine-3-carboxamide](/img/structure/B2449543.png)